6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
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Overview
Description
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features a fused imidazo-thiazole ring system with a pyridine substituent at the 6-position and an aldehyde group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the cyclization of 2-bromo-1-(pyridin-3-yl)ethanone with 4-bromo-1,3-thiazol-2-amine in ethanol under reflux conditions to form the imidazo[2,1-b]thiazole core . The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to improve yield and efficiency. For example, a three-reactor multistage system can be used, where the initial cyclization and subsequent formylation reactions are carried out in a continuous flow without isolating intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde: Similar structure but with the pyridine ring at the 4-position.
6-(Phenyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a pyridine ring.
Uniqueness
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and biological activity. The presence of the aldehyde group at the 5-position also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-9-10(8-2-1-3-12-6-8)13-11-14(9)4-5-16-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUDSZPLBJPFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N3C=CSC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404846 |
Source
|
Record name | 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139359-79-8 |
Source
|
Record name | 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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